molecular formula C15H22N2O2S B2962380 N-(2,4,4-trimethylpentan-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide CAS No. 310458-15-2

N-(2,4,4-trimethylpentan-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide

Cat. No.: B2962380
CAS No.: 310458-15-2
M. Wt: 294.41
InChI Key: RLBQJTSPIILZHE-UHFFFAOYSA-N
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Description

N-(2,4,4-Trimethylpentan-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide (CAS 310458-15-2) is a high-purity chemical reagent designed for advanced pharmaceutical and biochemical research. This benzothiazole derivative features a bulky 2,4,4-trimethylpentan-2-yl substituent and a sulfonated benzothiazole core, a combination engineered to provide optimized steric hindrance and specific electronic effects for enhanced target selectivity in biological assays . Its primary research application is in kinase inhibition studies, where computational docking models predict strong binding affinity to the ATP-binding pocket of PI3Kγ, suggesting significant potential in oncology research . The 1,1-dioxide moiety is a key structural feature that helps reduce redox-mediated toxicity, addressing a known limitation of earlier-generation benzothiazole compounds and improving the compound's stability profile for in vitro applications . The compound is closely related to the 1,2,3-benzothiadiazine 1,1-dioxide scaffold, a structure family known for its relevance in medicinal chemistry and diuretic drug development . Synthetic methodologies for this compound involve nucleophilic substitution or coupling reactions, such as the alkylation of the benzothiazole amine precursor with 2,4,4-trimethylpentan-2-yl halides under basic conditions, followed by purification via column chromatography . For research purposes, a DMSO stock solution is recommended to leverage the compound's balance of lipophilicity, imparted by the tert-alkyl group, and the improved aqueous solubility provided by the sulfone moiety . This product is intended for use in non-clinical, in vitro investigations only. It is not categorized as a drug or medicine, has not been approved by the FDA for any therapeutic use, and is strictly prohibited for diagnostic, human, or veterinary application.

Properties

IUPAC Name

1,1-dioxo-N-(2,4,4-trimethylpentan-2-yl)-1,2-benzothiazol-3-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c1-14(2,3)10-15(4,5)16-13-11-8-6-7-9-12(11)20(18,19)17-13/h6-9H,10H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBQJTSPIILZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)N=C1C2=CC=CC=C2S(=O)(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Spectroscopic Comparisons

Table 1: Key Structural and Spectroscopic Data
Compound Name Molecular Formula Key NMR Features (¹H/¹³C) MS Data (m/z) Source
Target Compound C₁₅H₂₂N₂O₂S Not explicitly reported in evidence; inferred from analogs N/A
N4-Benzyl-3-nitro-6-(thiophen-3-yl)-N2-(2,4,4-TMP)pyridine-2,4-diamine (20f) C₂₄H₃₁N₅O₂S ¹H NMR (CDCl₃): δ 8.21 (s, 1H, aromatic), 1.04 (s, 9H, TMP) 470.2 [M+H]⁺
1,6-Dibenzyl-2-butyl-N-(2,4,4-TMP)-1H-imidazo[4,5-c]pyridin-4-amine (22g) C₃₃H₄₁N₅ ¹³C NMR (DMSO): δ 154.2 (C=N), 55.1 (N-CH₂) 532.3 [M+H]⁺
N,N-Diethyl-1,1-dioxo-1,2-benzothiazol-3-amine C₁₁H₁₄N₂O₂S ¹H NMR (CDCl₃): δ 7.85 (d, J=8.4 Hz, 1H), 3.42 (q, J=7.0 Hz, 4H) 238.3 [M]⁺

Key Observations :

  • The target compound shares the 2,4,4-trimethylpentan-2-yl (TMP) group with analogs like 20f and 22g , which contributes to distinct NMR signals (e.g., δ ~1.04 ppm for TMP methyl groups).
Antibacterial Activity :

Compounds like 3-(alkyl/arylamino)benzo[d]isothiazole 1,1-dioxide derivatives () exhibit antibacterial properties due to their sulfonamide moiety, which inhibits folate synthesis.

Antileishmanial Activity :

The TMP-substituted imidazo[1,2-a]pyrimidine analog 20 () showed antileishmanial activity (IC₅₀ = 3.2 µM against Leishmania amazonensis). The TMP group’s hydrophobicity likely enhances membrane penetration, a trait that may extend to the target compound.

Physicochemical Properties

Table 2: Physical Properties Comparison
Compound Name Density (g/cm³) Boiling Point (°C) LogP (Predicted)
Target Compound ~1.2* ~380* 3.8
N,N-Diethyl-1,1-dioxo-1,2-benzothiazol-3-amine 1.27 385.9 2.5
1,2-Benzothiadiazine 1,1-dioxide derivatives 1.3–1.4 350–400 1.5–3.0

Notes:

  • *Estimated based on analogs (e.g., N,N-diethyl derivative in ).
  • The TMP group increases hydrophobicity (higher LogP) compared to smaller alkyl substituents, impacting bioavailability.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(2,4,4-trimethylpentan-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, evidence from structurally similar compounds (e.g., imidazo[1,2-a]pyridin-3-amine derivatives) indicates that alkylation of the benzothiazole amine with 2,4,4-trimethylpentan-2-yl halides under basic conditions (e.g., K₂CO₃ in DMF) yields the target product. Post-synthetic oxidation (e.g., using mCPBA or H₂O₂/AcOH) achieves the 1,1-dioxide moiety. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the benzothiazole protons (δ 7.2–8.5 ppm) and the tert-alkyl group (δ 1.0–1.5 ppm). Solvent choice (e.g., DMSO-d₆ vs. CDCl₃) impacts chemical shifts; compare data to structurally analogous compounds for validation .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • IR Spectroscopy : Identify sulfone stretches (S=O at ~1300–1150 cm⁻¹) and amine N-H vibrations (~3300 cm⁻¹) .

Q. How can solubility and stability be optimized for in vitro assays?

  • Methodological Answer : The compound’s tert-alkyl group enhances lipophilicity, but the sulfone moiety improves aqueous solubility. Use DMSO as a stock solvent (≤10% v/v in buffer). Stability tests (HPLC monitoring under varying pH/temperature) are advised to avoid degradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?

  • Methodological Answer : Crystallize the compound in ethanol or chloroform. Use SHELXL for structure refinement, focusing on hydrogen-bonding networks (e.g., N-H⋯O=S interactions) and conformational analysis of the tert-alkyl group. Compare with benzothiazole derivatives (e.g., evidence from adamantyl-acetamide analogs) to identify packing motifs .

Q. What strategies address discrepancies in NMR data across studies?

  • Methodological Answer : Contradictions may arise from solvent effects or impurities. Perform 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals. For example, coupling constants (J) in the benzothiazole ring should match literature values (e.g., J = 8–9 Hz for adjacent protons) . Replicate experiments under standardized conditions (solvent, temperature) to validate reproducibility .

Q. How can computational chemistry predict the compound’s reactivity or binding modes?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model sulfone electronic effects. Compare frontier molecular orbitals (HOMO/LUMO) with bioactive benzothiazoles (e.g., TLR7 agonists) to infer reactivity .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with benzothiazole-binding pockets). Validate with SAR studies on substituent modifications .

Q. What experimental designs are suitable for evaluating biological activity (e.g., anti-inflammatory potential)?

  • Methodological Answer :

  • In Vitro Assays : Test COX-2 inhibition (ELISA) and ROS scavenging (DPPH assay). Use IC₅₀ comparisons with reference compounds (e.g., indomethacin).
  • Cell-Based Studies : Assess cytotoxicity (MTT assay) in macrophages (RAW 264.7) and measure TNF-α/IL-6 suppression via qPCR .

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